![molecular formula C16H25N3O2 B5152562 tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of BTK, a protein kinase that plays a crucial role in the development and progression of various diseases. TAK-659 has shown promising results in the treatment of cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
TAK-659 inhibits BTK by binding to its active site, thereby blocking its activity. BTK is involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B cell activation, proliferation, and differentiation. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and physiological effects:
TAK-659 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation of B cells, which leads to the suppression of the immune response. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, TAK-659 has been found to reduce the production of inflammatory cytokines, which are involved in the development and progression of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a potent inhibitor of BTK and has shown promising results in the treatment of various diseases. TAK-659 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, TAK-659 has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain its concentration in vitro. Additionally, TAK-659 has poor solubility in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on TAK-659. One direction is to study the efficacy of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration. Additionally, future research could focus on the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Finally, further studies could be conducted to explore the potential therapeutic applications of TAK-659 in other diseases.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of tert-butyl carbamate with 3-pyridinylmethylamine and 4-piperidone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as DMF (N,N-dimethylformamide). The reaction is then followed by purification using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-9-19(10-7-14)12-13-5-4-8-17-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIUBIUGZJMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.